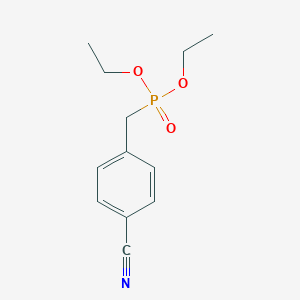

Dietil (4-cianobencil)fosfonato

Descripción general

Descripción

Diethyl (4-Cyanobenzyl)phosphonate (DCBP) is an organic compound belonging to the class of phosphonates. It is a white crystalline solid that is soluble in polar organic solvents such as methanol and ethanol. DCBP has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has also been used as a reagent in a variety of analytical techniques.

Aplicaciones Científicas De Investigación

Hidrólisis y desalquilación

El Dietil (4-cianobencil)fosfonato pertenece a la clase de fosfinatos y fosfonatos. Estos compuestos son intermedios útiles y compuestos biológicamente activos que pueden prepararse a partir de sus ésteres mediante hidrólisis o desalquilación . La hidrólisis puede tener lugar tanto en condiciones ácidas como básicas, pero el enlace C-O también puede romperse mediante haluros de trimetilsililo .

Actividad biológica

Los ácidos fosfínicos y fosfónicos, que pueden derivarse de fosfinatos y fosfonatos, son de gran importancia debido a su actividad biológica . Se conocen como agentes antibacterianos y han seguido siendo activos contra bacterias multirresistentes (MDR) y extensamente resistentes a los medicamentos (XDR), tanto Gram-positivas como Gram-negativas .

Tratamiento de infecciones por virus del ADN y retrovirus

Los derivados de nucleósidos acíclicos fosfónicos desempeñan un papel importante en el tratamiento de infecciones por virus del ADN y retrovirus . También se ha demostrado que algunos P-ésteres son efectivos contra la hepatitis C y el virus de la influenza A .

Terapéutica del SNC

Algunos P-ésteres se conocen como terapéuticos del SNC basados en glutamato y GABA . El glutamato es un neurotransmisor excitatorio principal, por lo que los agonistas del receptor metabotrópico del glutamato pueden ser nuevos objetivos terapéuticos para los trastornos cerebrales (esquizofrenia, enfermedad de Parkinson, dolor). El GABA es un neurotransmisor inhibitorio principal que es responsable de los trastornos neurológicos (epilepsia, trastornos de ansiedad) .

Mejora de la densidad ósea

Se sabe que los dronatos aumentan la densidad mineral en los huesos

Safety and Hazards

Diethyl (4-Cyanobenzyl)phosphonate is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .

Mecanismo De Acción

Mode of Action

For instance, it may inhibit the activity of the targeted enzymes, altering the biochemical processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by Diethyl (4-Cyanobenzyl)phosphonate are likely to be those involving its targets. For example, if it interacts with Diacylglycerol acyltransferase, it could affect lipid metabolism pathways. Similarly, interaction with Cholinesterase could influence neurotransmission pathways .

Result of Action

The molecular and cellular effects of Diethyl (4-Cyanobenzyl)phosphonate’s action depend on its interactions with its targets. By potentially inhibiting the activity of certain enzymes, it could alter cellular processes such as lipid metabolism and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl (4-Cyanobenzyl)phosphonate. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

4-(diethoxyphosphorylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXWOYIWKNJHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287061 | |

| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-41-6 | |

| Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48805 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)